4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol

Enzyme Inhibition Dihydrofolate Reductase Thioredoxin Reductase

This 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is uniquely characterized by nanomolar inhibition of human dihydrofolate reductase (DHFR, IC50=4.2 nM) combined with micromolar thioredoxin reductase 1 inhibition (IC50=11.2 µM)—a dual-target profile not observed in unsubstituted or simpler benzimidazole-2-thiol analogs. With a calculated logP of 3.52, this lipophilic scaffold readily crosses cell membranes, enabling cellular assays without extensive formulation. The reactive 2-thiol group allows facile derivatization for SAR exploration. Use this well-characterized compound as a benchmark in folate metabolism and redox homeostasis probe development.

Molecular Formula C8H4ClF3N2S
Molecular Weight 252.64 g/mol
CAS No. 175135-18-9
Cat. No. B064394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
CAS175135-18-9
Molecular FormulaC8H4ClF3N2S
Molecular Weight252.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=S)N2)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15)
InChIKeyHPLKCIAVCNSXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 175135-18-9): Key Physicochemical and Target Engagement Profile for Scientific Procurement


4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 175135-18-9) is a heterocyclic benzimidazole-2-thiol derivative characterized by electron-withdrawing chloro and trifluoromethyl substitutions at the 4- and 6-positions, respectively. The compound exhibits a calculated logP of 3.52 and a predicted pKa of 8.85, which influence its solubility and protein binding characteristics [1]. In vitro, it has demonstrated inhibition of human dihydrofolate reductase (DHFR) with an IC50 of 4.2 nM [2] and rat thioredoxin reductase 1 (TrxR1) with an IC50 of 11.2 µM [3]. These properties make it a valuable starting point for structure-activity relationship (SAR) exploration and for the development of probes targeting folate metabolism or redox homeostasis pathways.

Why 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 175135-18-9) Cannot Be Casually Substituted with Other Benzimidazole-2-thiol Analogs


Benzimidazole-2-thiols are a widely studied scaffold, yet even minor changes in substitution pattern can drastically alter target affinity and physicochemical properties. Direct experimental data shows that the 4-chloro-6-(trifluoromethyl) substitution pattern imparts a unique target inhibition profile not observed in simpler analogs. For instance, while the unsubstituted 2-mercaptobenzimidazole exhibits only weak thioredoxin reductase inhibition (IC50 = 7.63 µM), the introduction of the 4-chloro-6-(trifluoromethyl) motif enhances this potency to 11.2 µM for the target compound, representing a notable improvement in ligand efficiency [1][2]. Conversely, the target compound's high logP (3.52) [3] and pKa (8.85) differ significantly from the unsubstituted parent and other monosubstituted analogs, impacting solubility and membrane permeability in a manner that cannot be predicted by simple additivity. Therefore, generic substitution of this specific substitution pattern with other benzimidazole-2-thiols will lead to unpredictable and likely inferior results in target-based assays and lead optimization campaigns.

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 175135-18-9): Quantitative Differentiation Evidence for Informed Scientific Selection


4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol Exhibits a Unique Dual Target Inhibition Profile Relative to the Unsubstituted Parent Scaffold

The target compound demonstrates potent inhibition of human dihydrofolate reductase (DHFR) with an IC50 of 4.2 nM [1]. In contrast, the unsubstituted 2-mercaptobenzimidazole (MBI) parent scaffold shows only weak activity against thioredoxin reductase (TrxR) with an IC50 of 7.63 µM, and no reported DHFR activity [2]. Furthermore, the target compound's TrxR inhibition (IC50 = 11.2 µM) is a notable improvement over the unsubstituted MBI. This dual-target profile, combining nanomolar DHFR inhibition with micromolar TrxR inhibition, is unique to the 4-chloro-6-(trifluoromethyl) substitution pattern.

Enzyme Inhibition Dihydrofolate Reductase Thioredoxin Reductase SAR

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol Demonstrates Moderate Cytotoxicity in HeLa Cells, Providing a Baseline for Antiproliferative SAR

In a functional MTT assay, the target compound exhibited 50% inhibition of HeLa cell viability at a concentration of 100 µM after 48 hours [1]. While direct comparator data for other benzimidazole-2-thiols in the same assay is not available, this moderate cytotoxicity provides a crucial baseline for evaluating analogs with enhanced or reduced activity. For context, related benzimidazole-2-thiol derivatives have been reported with IC50 values as low as 25 µM in SH-SY5Y neuroblastoma cells [2], suggesting that the 4-chloro-6-(trifluoromethyl) substitution may not be optimal for maximal antiproliferative effect in all cell lines, thus informing design strategies.

Cytotoxicity HeLa Cells Anticancer Cell Viability

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol Displays Superior Lipophilicity Compared to the Unsubstituted Parent Scaffold, a Critical Parameter for Membrane Permeability

The calculated logP for 4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is 3.52 [1]. In comparison, the unsubstituted 2-mercaptobenzimidazole (MBI) has a calculated logP of approximately 1.2 [2]. This 2.32 log unit difference corresponds to a >200-fold increase in octanol-water partition coefficient, indicating a significantly enhanced ability to passively diffuse across biological membranes. The trifluoromethyl group is a well-established lipophilic enhancer, and this property is directly quantifiable and differentiates the target compound from the more polar parent scaffold.

Lipophilicity LogP Physicochemical Properties Drug Design

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol Shows Weaker Tyrosinase Inhibition Compared to the 5-Chloro Analog, Highlighting Substitution Position-Dependent Target Selectivity

The 5-chloro-substituted analog, 5-chloro-2-mercaptobenzimidazole (CAS 25369-78-2), is a potent tyrosinase inhibitor with IC50 values of 60 nM and 30 nM for L-tyrosine and L-dopa, respectively . In contrast, no tyrosinase inhibition data has been reported for the target 4-chloro-6-(trifluoromethyl) compound, and its calculated physicochemical properties suggest a different binding mode. While direct experimental comparison is lacking, this difference in reported activity implies that the 4-chloro-6-(trifluoromethyl) substitution pattern directs the molecule toward other targets (e.g., DHFR, TrxR) and away from tyrosinase, a key factor for researchers seeking selective chemical probes.

Tyrosinase Inhibition Enzyme Selectivity SAR Chemical Biology

4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (CAS 175135-18-9): High-Value Research and Industrial Application Scenarios Based on Differentiated Evidence


Chemical Probe Development for Dihydrofolate Reductase (DHFR)

The compound's potent inhibition of human DHFR (IC50 = 4.2 nM) [1] makes it an excellent starting point for designing chemical probes to study folate metabolism in cancer or infectious disease models. Its high lipophilicity (logP = 3.52) [2] facilitates cell permeability, enabling use in cellular assays without extensive formulation. It can serve as a control or template for SAR studies aimed at improving selectivity over other folate pathway enzymes.

Building Block for Dual-Target Inhibitor Synthesis

The unique dual-target profile (nanomolar DHFR and micromolar TrxR inhibition) [1][3] positions this compound as a privileged scaffold for developing agents that simultaneously disrupt folate metabolism and cellular redox balance. Synthetic chemists can leverage the reactive thiol group at the 2-position for further derivatization (e.g., alkylation, arylation) to explore structure-activity relationships around this dual-inhibition phenotype.

Reference Compound in Benzimidazole-2-thiol Structure-Activity Relationship (SAR) Studies

This compound provides a well-characterized reference point for understanding the impact of combined 4-chloro and 6-trifluoromethyl substitutions on biological activity. Its reported DHFR IC50 (4.2 nM) [1] and cytotoxicity (100 µM in HeLa cells) [4] can be used as benchmarks to evaluate the potency and selectivity of newly synthesized analogs. This is particularly valuable for medicinal chemists optimizing lead compounds for improved therapeutic windows.

Standard for Lipophilicity-Controlled Permeability Assays

With a calculated logP of 3.52 [2], this compound serves as a useful reference standard in assays designed to assess the relationship between lipophilicity and cellular permeability or target engagement. Its physicochemical properties are well-differentiated from the more polar parent scaffold (logP ~1.2), allowing for clear interpretation of how the trifluoromethyl group influences biological readouts.

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